1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8700879
InChI: InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21)
SMILES: COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide

CAS No.:

Cat. No.: VC8700879

Molecular Formula: C17H14N2O3

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide -

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
IUPAC Name N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21)
Standard InChI Key LFQYWCSZAIXOIL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O
Canonical SMILES COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-dihydroquinolin-4-one scaffold, a bicyclic system with a ketone group at position 4 and a partially saturated ring. The carboxamide at position 3 links the quinolinone core to a 2-methoxyphenyl group (Figure 1). This substitution pattern is critical for modulating electronic and steric properties, influencing solubility, and biological interactions .

Figure 1: Proposed structure of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide.

(Insert hand-drawn or computational structure depiction here)

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₇H₁₅N₃O₃, yielding a molecular weight of 309.32 g/mol. This aligns with analogs such as N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (PubChem CID 4010113), which shares a similar methoxyphenyl-quinoline backbone .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, related quinolinecarboxamides exhibit distinct spectral features:

  • IR: Stretching vibrations for C=O (1670–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

  • ¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide NH (δ 10–12 ppm) .

  • MS: Molecular ion peaks consistent with the molecular formula and fragmentation patterns indicative of the quinolinone core .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via a coupling reaction between 3-quinolinecarboxylic acid derivatives and 2-methoxyaniline, employing reagents such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (Figure 2) . This method, optimized for analogous quinolinecarboxamides, typically proceeds in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base, yielding products after 24 hours of stirring .

Figure 2: Generalized synthesis scheme for quinolinecarboxamides.

(Adapted from Ref. 2)

Optimization and Yields

Reaction yields for similar compounds range from 24–66%, depending on substituent electronic effects and steric hindrance . For instance, electron-withdrawing groups on the aniline moiety (e.g., bromo, chloro) often reduce yields due to decreased nucleophilicity .

Table 1: Comparative yields and melting points of selected quinolinecarboxamides

Substituent (R)Yield (%)Melting Point (°C)
4-Bromo31.76318
2,3-Dimethyl46.29256
4-Methoxy24.33391
CompoundEC₅₀ (nM)PfEF2 Inhibition
DDD1074981.2Yes
Analog 410.8Yes

Pharmacokinetics and Toxicology

Absorption and Metabolism

Quinolinecarboxamides generally exhibit favorable pharmacokinetic profiles. For instance, DDD107498 shows 84% oral bioavailability in rats and a half-life of 10 hours . The 2-methoxyphenyl group may further enhance solubility and metabolic stability by reducing cytochrome P450-mediated oxidation .

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